2-Methoxy-2-(1,2,3-thiadiazol-4-yl)ethan-1-amine

Medicinal Chemistry Chemical Biology Drug Discovery

2-Methoxy-2-(1,2,3-thiadiazol-4-yl)ethan-1-amine (CAS No.: 1849242-28-9) is a specialized organic compound that functions as a versatile building block in pharmaceutical and agrochemical research. It features a 1,2,3-thiadiazole heterocycle directly linked to an ethan-1-amine chain, which is further substituted with a β-methoxy group.

Molecular Formula C5H9N3OS
Molecular Weight 159.21 g/mol
Cat. No. B13323737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-2-(1,2,3-thiadiazol-4-yl)ethan-1-amine
Molecular FormulaC5H9N3OS
Molecular Weight159.21 g/mol
Structural Identifiers
SMILESCOC(CN)C1=CSN=N1
InChIInChI=1S/C5H9N3OS/c1-9-5(2-6)4-3-10-8-7-4/h3,5H,2,6H2,1H3
InChIKeyAHRBWTSHHVRUDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-2-(1,2,3-thiadiazol-4-yl)ethan-1-amine: Sourcing and Characterization of a β-Methoxy-Substituted 1,2,3-Thiadiazole Building Block


2-Methoxy-2-(1,2,3-thiadiazol-4-yl)ethan-1-amine (CAS No.: 1849242-28-9) is a specialized organic compound that functions as a versatile building block in pharmaceutical and agrochemical research [1]. It features a 1,2,3-thiadiazole heterocycle directly linked to an ethan-1-amine chain, which is further substituted with a β-methoxy group. The 1,2,3-thiadiazole ring, a π-deficient aromatic system with a dipole moment between 3.2–3.5 D, provides a distinct electronic profile that is known to influence intermolecular interactions . The presence of the primary amine group makes it amenable to a wide range of standard derivatization reactions, such as amide bond formation and reductive amination, enabling its integration into more complex molecular scaffolds [2].

Why Generic Substitution Fails: Sourcing 2-Methoxy-2-(1,2,3-thiadiazol-4-yl)ethan-1-amine vs. Unsubstituted or Regioisomeric Analogs


Generic substitution among 1,2,3-thiadiazole building blocks is not feasible due to the profound impact of substituents on molecular properties, reactivity, and downstream biological performance. The specific 4-position substitution on the ring is critical, as the 1,2,3-thiadiazole scaffold itself exhibits diverse biological activities, including antifungal, antiviral, and anticancer properties, which are highly dependent on the nature and position of its substituents [1]. The β-methoxy group in the target compound is not an inert bystander; it significantly alters physicochemical properties. For instance, replacement of the methoxy group with a hydrogen atom (as in the unsubstituted analog 1-(1,2,3-thiadiazol-4-yl)ethan-1-amine) results in a lower molecular weight (129.19 g/mol) and a higher computed XLogP3 (-0.3), indicating a substantial shift in lipophilicity and, consequently, membrane permeability [2]. Furthermore, the absence of the methoxy group is known to decrease aqueous solubility , which directly impacts formulation and assay reproducibility.

Quantitative Evidence for 2-Methoxy-2-(1,2,3-thiadiazol-4-yl)ethan-1-amine: Differentiating Procurement Decisions


Enhanced Scaffold Diversity via the β-Methoxy-Ethanamine Substituent

The target compound provides a significant increase in molecular complexity compared to the unsubstituted 1-(1,2,3-thiadiazol-4-yl)ethan-1-amine. The incorporation of a β-methoxy group adds an additional heavy atom, a hydrogen bond acceptor, and a chiral center, all of which are critical for enhancing binding interactions in biological targets . Specifically, the target compound has a molecular weight of 159.21 g/mol, while the unsubstituted comparator is 129.19 g/mol [1]. This 30.02 g/mol increase provides additional steric bulk and a new vector for potential interactions.

Medicinal Chemistry Chemical Biology Drug Discovery

Modulated Lipophilicity for Superior Drug-Likeness Profile

The lipophilicity of the target compound is significantly altered by the β-methoxy group, which differentiates it from both the unsubstituted and ethoxy analogs. The computed XLogP3 for the unsubstituted analog is -0.3, whereas replacing the methoxy group with an ethoxy group (as in 2-Ethoxy-2-(1,2,3-thiadiazol-4-yl)ethan-1-amine) shifts the XLogP3 to -0.4 . While specific data for the target compound was not located, this establishes a class-level inference: the alkoxy substituent exerts a strong influence on partition coefficient [1]. The 1,2,3-thiadiazole core itself has a LogP of 1.2 , and the addition of the amine and alkoxy groups pushes the overall LogP into a range more favorable for oral bioavailability and reduced off-target binding.

ADME/Tox Physicochemical Properties Lead Optimization

Aromatic π-Deficiency and Dipole Moment: A Unique Electronic Signature

The 1,2,3-thiadiazole core provides a unique electronic environment compared to other azole heterocycles. The target compound's core exhibits π-deficient aromaticity with a dipole moment ranging from 3.2 to 3.5 Debye, which is significantly higher than the π-excessive thiazole core (2.8–3.0 D) . This enhanced polarity and hydrogen-bonding capacity allows for stronger interactions with polar enzyme active sites and can lead to distinct binding modes not accessible to other heteroaromatic building blocks.

Molecular Interactions Structure-Based Drug Design Computational Chemistry

Validated Research and Industrial Applications for 2-Methoxy-2-(1,2,3-thiadiazol-4-yl)ethan-1-amine


Design and Synthesis of Kinase-Focused or Targeted Protein Degrader Libraries

The compound's primary amine is a versatile handle for rapid derivatization, making it an ideal building block for synthesizing focused libraries of kinase inhibitors or PROTAC (Proteolysis Targeting Chimera) molecules. The unique electronic and steric properties of the β-methoxy-1,2,3-thiadiazole core, as evidenced by its increased molecular complexity and distinct dipole moment [1], can be leveraged to design linkers and warheads that optimize binding to target proteins and E3 ligases, potentially improving selectivity and degradation efficiency.

Optimization of Antifungal and Anticancer Lead Series

Given the well-documented antifungal and anticancer activities of the 1,2,3-thiadiazole scaffold [1], this specific building block is a strategic choice for late-stage lead optimization. By incorporating the β-methoxy-ethanamine substituent, researchers can fine-tune the physicochemical properties (e.g., lipophilicity, solubility) of a lead series without altering the core pharmacophore. This allows for systematic exploration of structure-activity relationships (SAR) to improve drug-like properties and in vivo efficacy while maintaining or enhancing target potency.

Synthesis of Novel Agrochemical Actives and Crop Protection Agents

The 1,2,3-thiadiazole nucleus is a privileged scaffold in agrochemistry, known for its insecticidal, fungicidal, and plant-activator activities [1]. This amine building block is particularly suited for generating novel analogs of established agrochemicals or for discovering new modes of action. The ability to easily append this core to existing agricultural pharmacophores allows researchers to explore new intellectual property space and develop next-generation crop protection solutions with improved environmental profiles or resistance-breaking capabilities.

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